

A Comparative Guide to Strontium Release from Bioactive Glasses for Bone Regeneration

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Compound of Interest

Compound Name: Hydrate strontium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of strontium release from various bioactive glass compositions, supported by experimental data. The information is intended to aid researchers and professionals in the selection and development of bioactive glasses for bone regeneration applications.

Data Presentation: Quantitative Comparison of Strontium Release

The following tables summarize the quantitative data on strontium (Sr^{2+}) release from different bioactive glass formulations under in vitro conditions. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: Cumulative Strontium Release in Simulated Body Fluid (SBF)

| Bioactive Glass Composition (mol%) | Sr ²⁺ Substitution (mol%) | Time (hours) | Cumulative Sr ²⁺ Release (mg/L) | Reference |
|--|--------------------------------------|--------------|--|-----------|
| 49.46SiO ₂ – 1.07P ₂ O ₅ – (23.08-x)CaO– xSrO– 26.38Na ₂ O | 2.5 | 8 | ~10 | [1] |
| 49.46SiO ₂ – 1.07P ₂ O ₅ – (23.08-x)CaO– xSrO– 26.38Na ₂ O | 10 | 8 | ~40 | [1] |
| 49.46SiO ₂ – 1.07P ₂ O ₅ – (23.08-x)CaO– xSrO– 26.38Na ₂ O | 50 | 8 | ~180 | [1] |
| 49.46SiO ₂ – 1.07P ₂ O ₅ – (23.08-x)CaO– xSrO– 26.38Na ₂ O | 100 | 8 | ~350 | [1] |
| 63SiO ₂ –(37-x)CaO–xSrO | 0.6 | 336 | ~15 | [2] |
| 63SiO ₂ –(37-x)CaO–xSrO | 1.0 | 336 | ~25 | [2] |

Table 2: Elemental Release from Strontium-Doped Bioactive Glass Nanoparticles after 10 days

| Medium | 6% Sr-BGNPs Si (wt%) | 6% Sr-BGNPs Ca (wt%) | 6% Sr-BGNPs Sr (wt%) | 14% Sr-BGNPs Si (wt%) | 14% Sr-BGNPs Ca (wt%) | 14% Sr-BGNPs Sr (wt%) | Reference |
|----------------------------------|----------------------|----------------------|----------------------|-----------------------|-----------------------|-----------------------|-----------|
| Phosphate-Buffered Saline (PBS) | 1.8 | 21.3 | 11.2 | 1.2 | 15.8 | 12.5 | [3] |
| Artificial Lysosomal Fluid (ALF) | 4.1 | 25.6 | 15.8 | 3.9 | 22.4 | 18.2 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Dissolution Study (Static Immersion)

Objective: To evaluate the ion release kinetics of bioactive glasses in a simulated physiological environment.

Materials:

- Bioactive glass powder (particle size < 38 μm)
- Simulated Body Fluid (SBF) with ion concentrations nearly equal to those of human blood plasma. The SBF is prepared according to the protocol described by Kokubo and colleagues.
- Tris-HCl buffer solution (pH 7.4)
- Polyethylene containers
- Orbital shaker maintained at 37°C

- Inductively Coupled Plasma Optical Emission Spectrometer (ICP-OES)

Procedure:

- **Sample Preparation:** 1.5 mg of bioactive glass powder is added to 1 mL of SBF or Tris-HCl buffer in a sealed polyethylene container. This ratio of 1.5 mg/mL is a commonly used standard.
- **Incubation:** The containers are placed in an orbital shaker and incubated at 37°C for predetermined time points (e.g., 1, 4, 8, 24, 72, 168, 336 hours).
- **Sample Collection:** At each time point, the containers are removed from the shaker. The suspension is filtered (e.g., using a 0.22 µm filter) to separate the glass particles from the solution.
- **Ion Concentration Measurement:** The concentration of strontium and other relevant ions (e.g., Ca, Si, P) in the filtered solution is determined using ICP-OES.
- **Data Analysis:** The cumulative release of each ion is calculated and plotted against time to determine the release kinetics.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To assess the cytocompatibility and effect of bioactive glass dissolution products on the metabolic activity and proliferation of osteoblast-like cells.

Materials:

- Saos-2 human osteosarcoma cells (or other relevant osteoblastic cell line)
- Dulbecco's Modified Eagle Medium (DMEM) and RPMI 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Bioactive glass dissolution products (extracts) obtained from the in vitro dissolution study.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)

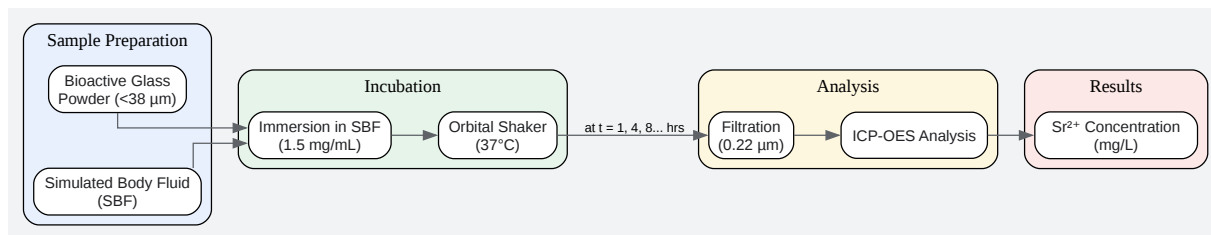
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Saos-2 cells are seeded in 96-well plates at a density of 1×10^4 cells/well and cultured for 24 hours to allow for attachment.
- Treatment: The culture medium is replaced with medium containing the bioactive glass dissolution products at various concentrations. Control wells contain standard culture medium.
- Incubation: The cells are incubated for specified time periods (e.g., 1, 7, 14, and 28 days).
- MTT Assay: At each time point, the medium is removed, and MTT solution is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The cell viability is expressed as a percentage relative to the control group.

Mandatory Visualization

Experimental Workflow for Strontium Release Evaluation

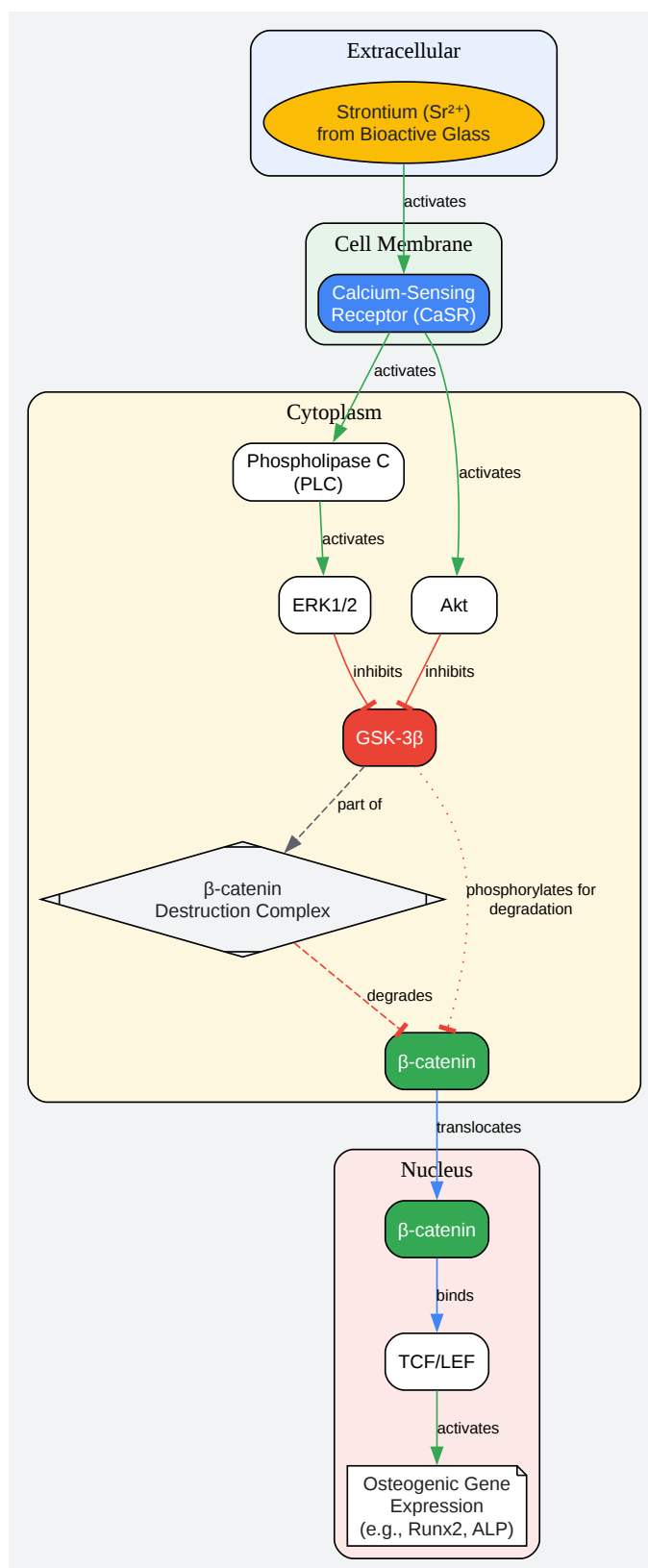


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Caption: Experimental workflow for evaluating strontium release from bioactive glasses.

Signaling Pathways Activated by Strontium Release

The release of strontium ions from bioactive glasses has been shown to stimulate osteogenic signaling pathways, promoting bone formation. A key mechanism involves the activation of the Calcium-Sensing Receptor (CaSR), which in turn influences the Wnt/ β -catenin signaling cascade.



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Caption: Strontium-activated signaling pathways promoting osteogenesis.

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